![molecular formula C16H13ClN2O3S B4986304 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4986304.png)
3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a benzothiazole group, and a chloro group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzamide groups suggests a planar structure, while the methoxy and chloro groups could add some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, the benzothiazole ring might undergo electrophilic substitution, and the methoxy groups could be involved in ether cleavage or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the amide and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
Organic Synthesis and Chemical Reactions
a. Benzylic Position Reactions:- Compound X contains a benzylic position, which is susceptible to various reactions:
- Compound X can undergo protodeboronation, a useful synthetic method. For example, it has been applied in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Flavoprotein Monooxygenase Substrates
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)9-3-6-13(22-2)11(17)7-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBUMZBPZJCAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
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